

5'-Adenylic Acid Monohydrate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	5'-Adenylic acid, monohydrate	
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For researchers, scientists, and drug development professionals, this technical guide provides comprehensive information on the physicochemical properties, biological role, and analytical methodologies for 5'-Adenylic acid monohydrate.

Core Physicochemical Data

5'-Adenylic acid monohydrate, also known as adenosine 5'-monophosphate monohydrate (5'-AMP monohydrate), is a pivotal nucleotide in numerous biological processes. Its fundamental properties are summarized below for easy reference.

Property	Value	Reference
CAS Number	18422-05-4	[1][2][3][4]
Molecular Formula	C10H14N5O7P·H2O	
Molecular Weight	365.24 g/mol	-
Synonyms	5'-AMP monohydrate, Adenosine 5'-monophosphate monohydrate	
Appearance	White crystalline solid	-
Storage Temperature	-20°C	



Biological Significance: The AMPK Signaling Pathway

5'-Adenylic acid is a key cellular energy sensor and a direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation plays a crucial role in various physiological and pathological processes. When cellular energy levels are low, the concentration of AMP rises, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Below is a diagram illustrating the central role of 5'-Adenylic acid in the AMPK signaling pathway.



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AMPK Signaling Pathway Activation by 5'-Adenylic Acid.

Experimental Protocols

Quantification of 5'-Adenylic Acid via High-Performance Liquid Chromatography (HPLC)

A common method for the accurate quantification of 5'-Adenylic acid in biological samples is reverse-phase high-performance liquid chromatography (RP-HPLC).



Methodology:

- Sample Preparation:
 - Cellular or tissue samples are homogenized and extracted with a solution like 80% ethanol or a perchloric acid-based buffer to precipitate proteins and extract nucleotides.
 - The supernatant containing the nucleotides is collected after centrifugation.
 - For acidic extractions, the sample is neutralized using a suitable buffer such as potassium hydroxide.
- Chromatographic Separation:
 - An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 column.
 - The mobile phase typically consists of a buffer, such as ammonium dihydrogen phosphate,
 with a small percentage of an organic solvent like methanol.
 - Isocratic or gradient elution can be employed to separate ATP, ADP, and AMP.
- Detection and Quantification:
 - The separated nucleotides are detected using a UV detector at a wavelength of approximately 259 nm.
 - The concentration of 5'-Adenylic acid is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of 5'-Adenylic acid.

In Vitro AMPK Activation Assay

This assay measures the ability of 5'-Adenylic acid to activate AMPK, which then phosphorylates a specific substrate.

Methodology:

Reaction Mixture Preparation:



- A reaction buffer is prepared containing purified AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and ATP.
- Varying concentrations of 5'-Adenylic acid monohydrate are added to the reaction mixtures.

Kinase Reaction:

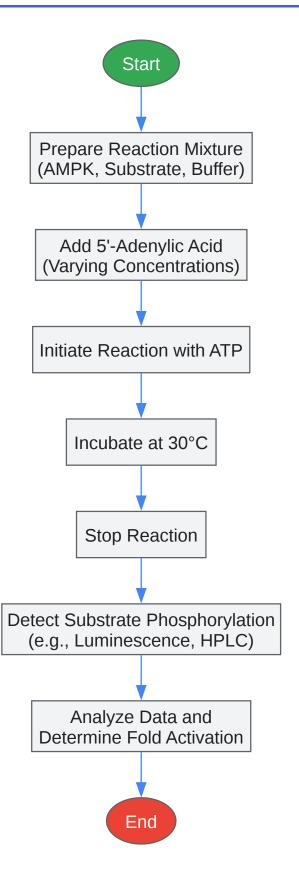
- The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Detection of Substrate Phosphorylation:
 - The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
 - Radiolabeling: Using [y-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
 - HPLC-based methods: Separating the phosphorylated and unphosphorylated substrate by HPLC and quantifying their respective peak areas.

Data Analysis:

The activity of AMPK is determined by the amount of phosphorylated substrate formed.
 The results are typically expressed as the fold activation relative to a control without 5'-Adenylic acid.

Below is a workflow diagram for a typical in vitro AMPK activation assay.





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Workflow for an in vitro AMPK Activation Assay.



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